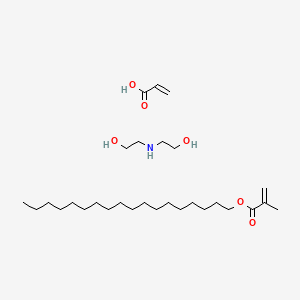
beta-D-rhamnopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-rhamnopyranose: is a naturally occurring monosaccharide that belongs to the class of deoxy sugars. It is a six-carbon sugar with the molecular formula C6H12O5 . This compound is a component of many natural glycosides and polysaccharides, playing a crucial role in various biological processes. This compound is commonly found in plants, where it contributes to the structural integrity of cell walls and serves as a building block for more complex carbohydrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-D-rhamnopyranose can be synthesized through several chemical and enzymatic methods. One common approach involves the hydrolysis of natural glycosides containing rhamnose. Enzymes such as alpha-L-rhamnosidase can be used to cleave the glycosidic bonds, releasing this compound . Chemical synthesis can also be achieved through the reduction of rhamnose derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources rich in rhamnose-containing polysaccharides. The extraction process includes steps such as maceration, filtration, and purification to isolate the desired compound . Enzymatic hydrolysis is often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-rhamnopyranose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rhamnonic acid using oxidizing agents such as potassium permanganate .
Reduction: Reduction of this compound can yield rhamnitol, a sugar alcohol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives such as rhamnosides .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium periodate.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Acidic or basic catalysts, depending on the desired substitution.
Major Products:
- Various rhamnosides from substitution reactions.
Rhamnonic acid: from oxidation.
Rhamnitol: from reduction.
Wissenschaftliche Forschungsanwendungen
Beta-D-rhamnopyranose has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of beta-D-rhamnopyranose involves its role as a structural component in various biological molecules. It interacts with enzymes and other proteins, influencing their activity and stability. In plants, this compound is a key component of pectic polysaccharides, contributing to cell wall integrity and defense mechanisms . Its molecular targets include enzymes involved in glycosylation and cell wall biosynthesis.
Vergleich Mit ähnlichen Verbindungen
Alpha-L-rhamnopyranose: Another isomer of rhamnose with a different configuration at the anomeric carbon.
Beta-D-glucopyranose: A similar six-carbon sugar with a different hydroxyl group arrangement.
Beta-D-galactopyranose: Another hexose sugar with a different stereochemistry.
Uniqueness: Beta-D-rhamnopyranose is unique due to its specific configuration and role in natural glycosides. Its presence in various plant-derived compounds and its involvement in biological processes make it distinct from other similar sugars.
Eigenschaften
CAS-Nummer |
28161-50-4 |
|---|---|
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2R,3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6-/m1/s1 |
InChI-Schlüssel |
SHZGCJCMOBCMKK-RWOPYEJCSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


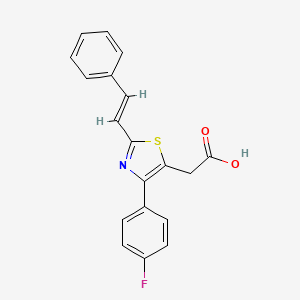
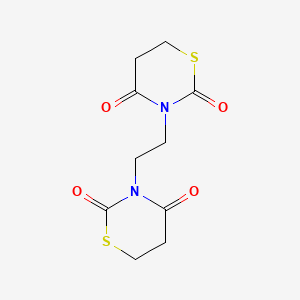
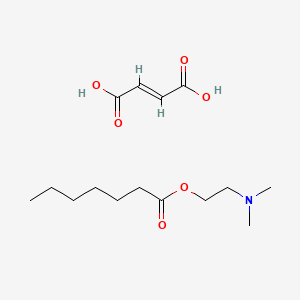

![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)

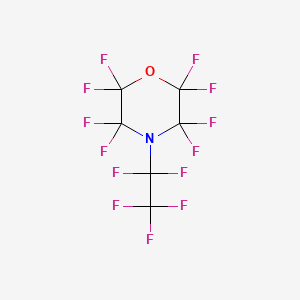
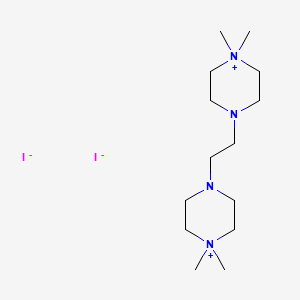
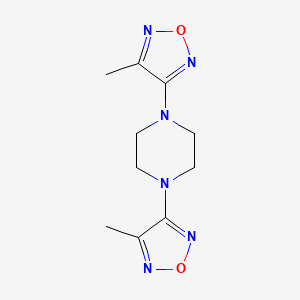


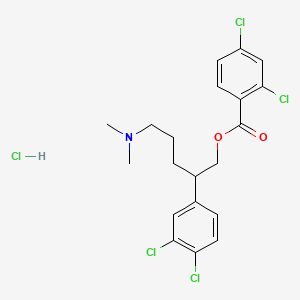
![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)
